Tensyuic acid E -

Tensyuic acid E

Catalog Number: EVT-1594358
CAS Number:
Molecular Formula: C14H22O6
Molecular Weight: 286.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tensyuic acid E is a tensyuic acid that is itaconic acid which has been substituted at position 3 by a 7-(methoxycarbonyl)heptanyl group. The (+)-isomer, isolated from Aspergillus niger FKI-2342. It has a role as an Aspergillus metabolite. It is a tensyuic acid, a methyl ester and a dicarboxylic acid.
Source

Tensyuic acid E is produced through the biosynthetic pathways of Aspergillus niger, a filamentous fungus known for its ability to produce a variety of secondary metabolites. This compound is formed via the o-methylation of itaconic acid, which serves as a precursor in its biosynthesis . The production process involves genetic manipulation techniques such as CRISPR/Cas9 to enhance the yield of alkylcitric acids from the fungal strains .

Classification

Tensyuic acid E falls under the category of alkylcitric acids, which are further classified based on their structural variations and functional groups. It is specifically categorized as an o-methylated derivative of itaconic acid, distinguishing it from other related compounds like tensyuic acids A and F, which are products of o-methylation and o-ethylation respectively .

Synthesis Analysis

Methods

The synthesis of tensyuic acid E involves several biochemical pathways within Aspergillus niger. The primary method for its production includes fermentation processes where specific strains of the fungus are cultivated under controlled conditions to maximize metabolite yield.

Technical Details

The biosynthetic pathway for tensyuic acid E begins with itaconic acid, which undergoes enzymatic transformations facilitated by specific genes within the fungal genome. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze and quantify the production of tensyuic acid E during fermentation . Genetic modifications using CRISPR technology allow researchers to enhance specific pathways, thereby increasing the efficiency of tensyuic acid E synthesis.

Molecular Structure Analysis

Structure

Tensyuic acid E has a complex molecular structure characterized by both hydrophobic and hydrophilic regions. The molecular formula has not been explicitly detailed in the available literature but can be inferred from its relationship to itaconic acid and other alkylcitric acids.

Data

The structure of tensyuic acid E can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular configuration and functional groups. These analyses confirm its identity as an o-methylated form of an alkylcitric acid .

Chemical Reactions Analysis

Reactions

Tensyuic acid E participates in various chemical reactions typical of organic acids, including esterification and decarboxylation. Its reactivity can be influenced by environmental factors such as pH and temperature during synthesis.

Technical Details

The reactions involving tensyuic acid E can be monitored through chromatographic techniques that separate reaction products based on their chemical properties. For example, during its synthesis from itaconic acid, monitoring changes in concentration via HPLC allows for real-time analysis of reaction kinetics .

Mechanism of Action

Process

The mechanism by which tensyuic acid E exerts its biological effects involves interactions with cellular pathways in fungi. It is hypothesized that these compounds may play roles in cellular signaling or metabolic regulation within fungal cells.

Data

Research indicates that tensyuic acids may influence metabolic fluxes within Aspergillus niger, potentially affecting growth rates or secondary metabolite production . Further studies are needed to elucidate the exact mechanisms at play.

Physical and Chemical Properties Analysis

Physical Properties

Tensyuic acid E is expected to exhibit typical properties associated with organic acids, including solubility in polar solvents and stability under standard laboratory conditions. Specific melting points and boiling points have not been detailed but can be inferred from related compounds.

Chemical Properties

Chemically, tensyuic acid E is likely to engage in typical organic reactions such as nucleophilic substitutions and redox reactions. Its behavior in different solvents can provide insights into its potential applications in biochemical assays or industrial processes.

Applications

Scientific Uses

Tensyuic acid E has potential applications in various scientific fields including:

  • Biotechnology: As a precursor for synthesizing other valuable metabolites.
  • Pharmaceuticals: Investigating its role in drug development due to possible bioactive properties.
  • Agriculture: Exploring its use as a biopesticide or growth enhancer based on its metabolic functions within fungi .

Research continues into optimizing the production processes for tensyuic acids, including tensyuic acid E, to harness their full potential across these applications.

Biosynthetic Pathways and Genomic Regulation of Tensyuic Acid E in *Aspergillus niger*

Gene Cluster Identification and Phylogenomic Analysis of Alkylcitric Acid Biosynthesis

The biosynthetic gene cluster responsible for alkylcitric acid production, including Tensyuic Acid E, was identified in Aspergillus niger through comparative in silico analysis of secondary metabolite (SM) clusters predicted from genomic data. This cluster spans five co-localized genes (NRRL3_11763 to NRRL3_11767) encoding a fatty acid synthase (FAS) backbone (NRRL3_11763 and NRRL3_11767), a citrate synthase (NRRL3_11764), and a transcriptional regulator (NRRL3_11765, termed akcR). Crucially, the cluster excludes the gene NRRL3_00504, which encodes a hexyl aconitate decarboxylase (hadA) located on a separate chromosome. This genomic arrangement differs from orthologous clusters in Aspergillus oryzae and Aspergillus flavus, where the decarboxylase gene resides within the main cluster [1] [2].

Phylogenomic comparisons across Aspergilli revealed that alkylcitric acid biosynthesis follows a modular enzymatic pathway:

  • Fatty acid synthase (FAS) generates saturated alkyl tails (e.g., hexyl groups)
  • Citrate synthase conjugates the alkyl tail with citrate-derived heads
  • Tailoring enzymes (e.g., dehydratases, decarboxylases) diversify final structures [1] [4].

Overexpression of the akcR transcription factor in A. niger strain SP1 amplified alkylcitric acid titers to 8.5 g/L of crude extract, containing seven alkylcitrates. Among these, Hexylaconitic Acid A dominated (94.1%), while four compounds—including Tensyuic Acid E—were previously unreported [1] [2].

Table 1: Alkylcitric Acids Produced by akcR Overexpression in A. niger

CompoundRelative Abundance (%)Novelty Status
Hexylaconitic Acid A94.1Known
Tensyuic Acid E<2.0Novel
Hexylitaconic Acid<2.0Novel
Other alkylcitric acids<1.9Novel (3 compounds)

Role of akcR Transcriptional Regulator in Cluster Activation and Metabolic Flux Modulation

The Zn₂Cys₆-type transcription factor AkcR serves as the master regulator of alkylcitric acid biosynthesis. Under standard conditions, the gene cluster remains transcriptionally silent. Overexpression of akcR in A. niger strain SP1 triggered coordinated upregulation of all core cluster genes (NRRL3_11763–NRRL3_11767), confirming its role as a pathway-specific activator [1] [4].

AkcR exerts precise metabolic flux control through two mechanisms:

  • Basal activation: Induces expression of FAS and citrate synthase, initiating alkylcitrate scaffold assembly
  • Precursor channeling: Modulates acetyl-CoA and oxaloacetate availability for citrate formation [2] [8].

Dual overexpression of akcR and the unlinked decarboxylase gene NRRL3_00504 (strain SP2) radically shifted product profiles: Hexylitaconic acids became dominant (75–82% of total alkylcitrates) at the expense of hexylaconitic acids. This demonstrates AkcR’s capacity to integrate spatially separated genes into a functional metabolon. Additionally, two novel alkylcitric acids emerged in SP2, highlighting AkcR’s role in unlocking cryptic chemical diversity [1] [4].

Enzymatic Mechanisms in Citrate-Alkyl Tail Conjugation: Fatty Acid Synthase and Citrate Synthase Interactions

The conjugation of citrate moieties to alkyl tails involves tightly coupled enzymatic crosstalk:

  • Fatty Acid Synthase (FAS) complexes (NRRL3_11763/NRRL3_11767) synthesize C₆–C₈ acyl chains using malonyl-CoA extender units. These chains are released as acyl-CoAs for downstream processing [1].
  • Citrate Synthase (NRRL3_11764) catalyzes a stereoselective Claisen condensation between acyl-CoA and oxaloacetate, forming 3-alkylcitrate scaffolds. This enzyme exhibits broad substrate flexibility, accommodating alkyl tails of varying lengths (C₄–C₁₂) [2] [4].

The initial 3-alkylcitrate product undergoes enzyme-guided diversification:

  • Dehydration: Cluster-encoded aconitate hydratase generates alkyl-aconitic acids (e.g., Hexylaconitic Acid A)
  • Decarboxylation: The non-cluster enzyme HadA (NRRL3_00504) converts alkyl-aconitates to alkyl-itaconates via cis-aconitate intermediates [1].

Table 2: Core Enzymes in Tensyuic Acid E Biosynthesis

EnzymeGene IDFunctionProduct Influence
Fatty Acid SynthaseNRRL3_11763/67Alkyl tail (C₆) biosynthesisDetermines tail length
Citrate SynthaseNRRL3_11764Citrate-alkyl conjugationForms core scaffold
cis-Aconitate DecarboxylaseNRRL3_00504Decarboxylation to itaconate derivativesConverts aconitic to itaconic acids

Tensyuic Acid E’s structure—a hexyl-itaconic acid derivative—implies requirement for both HadA activity and oxidative tailoring steps likely mediated by cluster-associated oxidoreductases [6] [8].

Evolutionary Conservation of Alkylcitric Acid Clusters Across Aspergillus Species

Orthologous alkylcitric acid clusters exist across 23 sequenced Aspergillus species but exhibit significant structural plasticity. Phylogenomic analysis identified three evolutionary models:

  • Conserved core: FAS and citrate synthase genes show >50% protein sequence identity and >50% query coverage across section Nigri species [1] [9].
  • Variable tailoring genes: Decarboxylase (hadA) localization differs—clustered in A. oryzae/A. flavus versus unlinked in A. niger.
  • Regulatory divergence: Transcription factor binding sites upstream of akcR homologs show species-specific variations affecting cluster expression levels [5] [9].

Table 3: Evolutionary Variations in Alkylcitric Acid Gene Clusters

SpeciesFAS/Citrate Synthase ConservationDecarboxylase LocationCluster Activation Status
A. nigerCore conservedUnlinked (Chr. different)Silent (requires akcR OE)
A. oryzae78% identityIn-clusterPartially active
A. flavus82% identityIn-clusterConstitutively expressed

This phylogenomic disparity explains differential alkylcitrate production: A. flavus naturally produces Tensyuic acids, whereas A. niger requires akcR overexpression for detectable yields. Horizontal gene transfer analyses suggest the hadA gene was relocated in A. niger after speciation, disrupting a previously contiguous pathway [1] [5] [9]. Notably, the conserved alkylcitrate scaffold biosynthesis contrasts with variable tailoring steps, resulting in species-specific compounds like Tensyuic Acid E unique to certain A. niger strains [6] [8].

Concluding Remarks

The biosynthesis of Tensyuic Acid E exemplifies how genomic architecture and regulatory evolution shape secondary metabolite diversity in Aspergillus. Key innovations—including AkcR-mediated cluster activation, subcellular enzyme partitioning, and citrate synthase promiscuity—enable A. niger to produce structurally novel alkylcitrates when genetically perturbed. These insights underscore phylogenomics-guided pathway manipulation as a strategic tool for discovering cryptic fungal natural products. Future exploration of akcR homologs across Aspergilli may unlock further chemical diversity within this pharmaceutically relevant compound class.

Properties

Product Name

Tensyuic acid E

IUPAC Name

2-(8-methoxy-8-oxooctyl)-3-methylidenebutanedioic acid

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

InChI

InChI=1S/C14H22O6/c1-10(13(16)17)11(14(18)19)8-6-4-3-5-7-9-12(15)20-2/h11H,1,3-9H2,2H3,(H,16,17)(H,18,19)

InChI Key

IOUNJEVHPQCKKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC(C(=C)C(=O)O)C(=O)O

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